molecular formula C12H21NO4S B2866189 Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate CAS No. 2248355-92-0

Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate

Cat. No.: B2866189
CAS No.: 2248355-92-0
M. Wt: 275.36
InChI Key: YSDSTUWSVYMBJZ-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.36. The purity is usually 95%.
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Comparison with Similar Compounds

  • Tert-butyl 2-(1,1-dioxo-3,4,5,6-tetrahydrothieno[2,3-c]pyrrol-3-yl)acetate: A related compound lacking the additional bicyclic structure, resulting in different reactivity and applications.

  • Tert-butyl 2-[(1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl)methyl]acetate: This compound features a different ester positioning, affecting its chemical behavior and biological interactions.

  • Uniqueness: The specific combination of the thieno[2,3-c]pyrrol core with the tert-butyl ester functionality in tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate confers unique chemical and biological properties, distinguishing it from other similar compounds. Its potential for diverse modifications and applications makes it a valuable molecule in research and industry.

  • The synthesis, reactivity, and applications of this fascinating compound continue to be areas of active research, promising new discoveries and advancements in various scientific fields.

    Properties

    IUPAC Name

    tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H21NO4S/c1-12(2,3)17-11(14)4-8-7-18(15,16)10-6-13-5-9(8)10/h8-10,13H,4-7H2,1-3H3/t8-,9+,10+/m1/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YSDSTUWSVYMBJZ-UTLUCORTSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)CC1CS(=O)(=O)C2C1CNC2
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)C[C@@H]1CS(=O)(=O)[C@@H]2[C@H]1CNC2
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H21NO4S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    275.37 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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